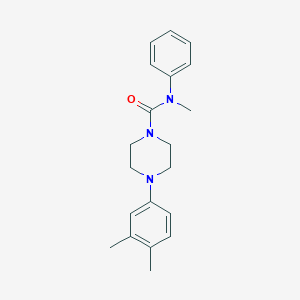
4-(3,4-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a cyclic organic compound that contains a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-(3,4-dimethylphenyl)” part suggests a phenyl ring with two methyl groups attached at the 3rd and 4th positions . The “N-methyl-N-phenyl” part indicates the presence of a methyl and a phenyl group attached to the nitrogen atoms of the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure . The piperazine ring would provide a basic framework, with the various substituents adding complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Piperazine derivatives are known to participate in a variety of chemical reactions . The presence of the phenyl and methyl groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-9-10-19(15-17(16)2)22-11-13-23(14-12-22)20(24)21(3)18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDASZJVKJHOGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-N-methyl-N-phenylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[3-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}dimethylamine](/img/structure/B500115.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B500118.png)
![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500119.png)
![N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B500121.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B500122.png)
![3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B500123.png)
![Benzyl 8-(2-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl sulfide](/img/structure/B500124.png)
![diethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B500126.png)
![6-[2-(2-Furyl)vinyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B500127.png)
![N-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B500131.png)
![N-phenyl-N'-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B500132.png)
![4-(2-chlorophenyl)-2-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B500135.png)
![2-Oxo-4-(2-thienyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500136.png)
![2-Oxo-4-(3-pyridinyl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B500137.png)